molecular formula C10H15ClN4O B14778480 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide

Cat. No.: B14778480
M. Wt: 242.70 g/mol
InChI Key: RAALMYPTOGZVAC-UHFFFAOYSA-N
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Description

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide is a chemical compound with a complex structure that includes a pyridazine ring substituted with a chlorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide typically involves the reaction of 6-chloropyridazine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide is unique due to its specific substitution pattern and the presence of both amino and chloropyridazine groups.

Properties

Molecular Formula

C10H15ClN4O

Molecular Weight

242.70 g/mol

IUPAC Name

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide

InChI

InChI=1S/C10H15ClN4O/c1-6(2)9(12)10(16)13-5-7-3-4-8(11)15-14-7/h3-4,6,9H,5,12H2,1-2H3,(H,13,16)

InChI Key

RAALMYPTOGZVAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=NN=C(C=C1)Cl)N

Origin of Product

United States

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